
Triethylenetetramine-d4 Tetrahydrochoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylenetetramine-d4 Tetrahydrochloride is a deuterated form of triethylenetetramine, a copper-chelating agent. This compound is primarily used in scientific research due to its ability to bind copper ions selectively. It is structurally similar to linear polyamine compounds such as spermidine and spermine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Triethylenetetramine-d4 Tetrahydrochloride involves the reaction of protected triethylenetetramine with hydrochloric acid in an aqueous medium. This process yields the tetrahydrochloride salt with high purity by controlling the formation of inorganic impurities and undesired salts .
Industrial Production Methods
Industrial production of Triethylenetetramine-d4 Tetrahydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving advanced purification techniques to remove any by-products or impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Triethylenetetramine-d4 Tetrahydrochloride undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, particularly copper.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of multiple amine groups.
Common Reagents and Conditions
Chelation: Typically involves aqueous solutions of metal salts.
Substitution: Often carried out in the presence of strong bases or under acidic conditions.
Major Products
Chelation: Forms stable metal complexes.
Substitution: Produces substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
Triethylenetetramine-d4 Tetrahydrochloride is widely used in various fields of scientific research:
Chemistry: As a chelating agent in coordination chemistry and catalysis.
Biology: In studies involving metal ion homeostasis and enzyme inhibition.
Medicine: Investigated for its potential in treating diseases related to metal ion imbalance, such as Wilson’s disease.
Industry: Used in affinity chromatography as a primary amine displacer
Wirkmechanismus
The primary mechanism of action of Triethylenetetramine-d4 Tetrahydrochloride involves its ability to chelate copper ions. By binding to copper, it promotes the excretion of excess copper from the body, thereby reducing copper toxicity. This mechanism is particularly beneficial in treating conditions like Wilson’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spermidine
- Spermine
- Tetraethylenepentamine
Uniqueness
Triethylenetetramine-d4 Tetrahydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for more precise studies in research applications. Its strong copper-chelating properties make it particularly effective in applications where copper ion regulation is crucial .
Eigenschaften
CAS-Nummer |
1067245-32-2 |
|---|---|
Molekularformel |
C6H18N4 |
Molekulargewicht |
150.262 |
IUPAC-Name |
N,N/'-bis(2-aminoethyl)-1,1,2,2-tetradeuterioethane-1,2-diamine |
InChI |
InChI=1S/C6H18N4/c7-1-3-9-5-6-10-4-2-8/h9-10H,1-8H2/i5D2,6D2 |
InChI-Schlüssel |
VILCJCGEZXAXTO-NZLXMSDQSA-N |
SMILES |
C(CNCCNCCN)N |
Synonyme |
N1,N2-Bis(2-aminoethyl)-1,2-ethanediamine-d4 Tetrahydrochoride; 1,2-Bis(2-aminoethylamino)ethane-d4 Tetrahydrochoride; 1,4,7,10-Tetraazadecane-d4 Tetrahydrochoride; 1,8-Diamino-3,6-diazaoctane-d4 Tetrahydrochoride; 3,6-Diazaoctane-1,8-diamine-d4 Tetr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


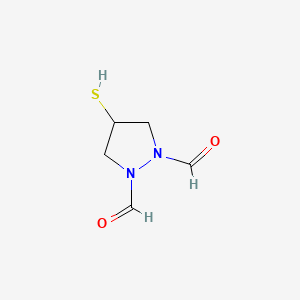
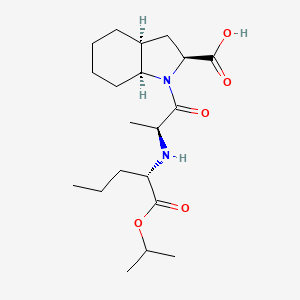
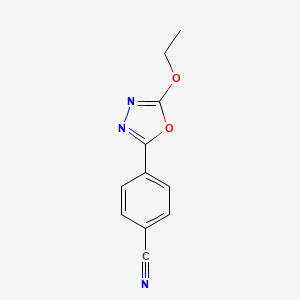
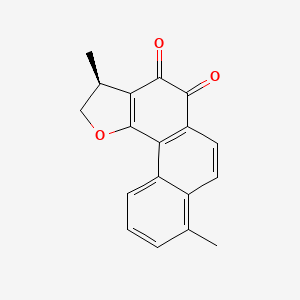
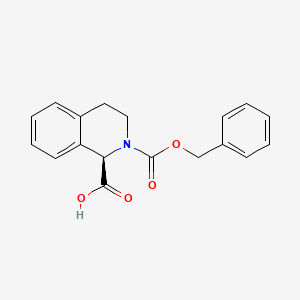
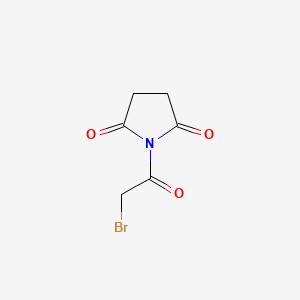
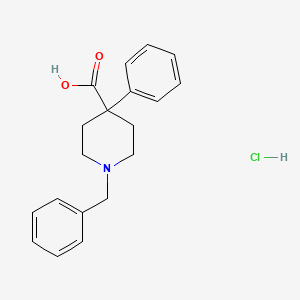
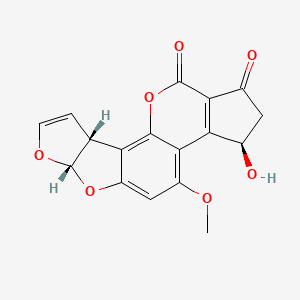
![6-Fluoro-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B590129.png)
